肾上腺素磺酸酯

描述

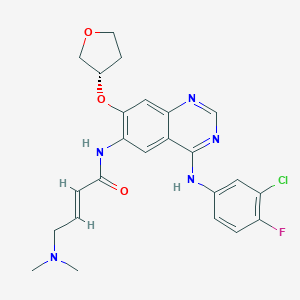

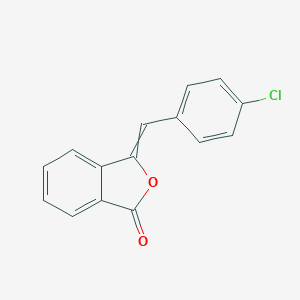

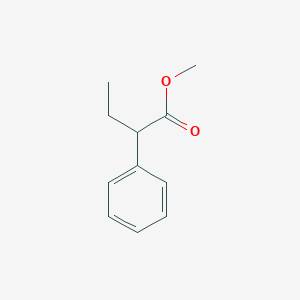

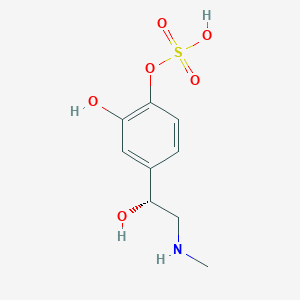

Epinephrine sulfoconjugate, also known as L-Epinephrine (sulfate) or epinephrine-3-O-sulfate, belongs to the class of organic compounds known as phenylsulfates. These compounds contain a sulfuric acid group conjugated to a phenyl group . It is a natural metabolite of epinephrine and can be used for the determination of catecholamine sulfoconjugate isomers in normal human urine .

Synthesis Analysis

A method for the synthesis of 3-O- and 4-O-sulfoconjugates of norepinephrine and epinephrine was developed by the reduction of the corresponding sulfates of noradrenalone and adrenalone . The design principle of an ideal synthesis approach should possess features such as preservation of the native protein functions, high yield, high efficiency, low cost, facile synthesis without complicated DNA modifications, and robust and stable chemistries in physiological conditions .Molecular Structure Analysis

Epinephrine’s molecular conformation controls its interactions with other molecules and its biological effects . The conformation of epinephrine in polar solvents has been studied using 1H NMR, 1H-1H COSY, 1H-15N HSQC, and NOESY . The interactions of epinephrine with different toxic cations were studied in NaCl at different ionic strengths .Chemical Reactions Analysis

Superoxide anion radical formation during epinephrine oxidation in alkaline medium has been offered in some works for antioxidant activity analysis . A simple label-free colorimetric detection of epinephrine has been demonstrated based on its interaction with aptamer functionalized gold nanoparticles .Physical And Chemical Properties Analysis

Epinephrine’s structure and various properties, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Band Gap (BG), Density of States (DOS), Fourier-Transform Infrared Spectroscopy (FT-IR), Ultraviolet (UV) absorption, and Natural Bond Orbital (NBO) analysis have been examined . The protonation enthalpy changes of epinephrine were determined using standard NaOH solution and then titrated with standard HCl solutions .科学研究应用

1. 运动生理学和新陈代谢

肾上腺素磺酸酯在运动生理学中发挥作用。研究表明,在持续运动期间,磺酸酯化去甲肾上腺素(NE-SO4)和肾上腺素会增加,反映出氧气消耗和运动强度的变化。这表明磺酸酯化与体力活动中代谢反应之间存在联系(Sothmann et al., 1990)。

2. 细胞受体相互作用

研究探讨了磺酸酯化儿茶酚胺与细胞受体的相互作用。例如,磺酸酯化的儿茶酚胺如肾上腺素和去甲肾上腺素在人类细胞中对α-和β-肾上腺素受体具有受限的亲和力,影响其生物活性(Werle et al., 1988)。这表明在细胞信号传导和反应中存在潜在的调节机制。

3. 心血管和自主神经研究

磺酸酯化的儿茶酚胺在心血管研究中也具有重要意义,特别是在理解高血压和交感神经系统活动方面。研究表明,磺酸酯化是在血液中失活去甲肾上腺素和肾上腺素的关键机制,影响血压调节(Kuchel et al., 1981)。

4. 代谢和内分泌研究

在代谢和内分泌研究中,磺酸酯化的儿茶酚胺与各种生理过程相关,如葡萄糖代谢和激素调节。例如,低剂量的肾上腺素已被证明可以支持2型糖尿病老年患者的血浆葡萄糖,表明在葡萄糖稳态中发挥作用(Burge et al., 2000)。

5. 药代动力学和药物稳定性

肾上腺素磺酸酯的稳定性和降解,特别是在注射剂形式中,对药代动力学和药物配方研究具有重要意义。肾上腺素在各种条件下的稳定性,包括加热,对其在医疗环境中的有效使用至关重要(Church et al., 1994)。

未来方向

More research is needed on the duration of stability and sterility of 1 mg/mL epinephrine prefilled syringes, as only one study thus far has examined this concentration of epinephrine that is relevant for the intramuscular treatment of anaphylaxis . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

属性

IUPAC Name |

[2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFRHHZGTVYGJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epinephrine sulfoconjugate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)